Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate is a benzofuran-derived compound featuring:
- Ethyl ester at the 3-position of the benzofuran core.
- Methyl group at the 2-position.
- N-(phenoxycarbonyl)benzenesulfonamido substituent at the 5-position.
Properties
IUPAC Name |
ethyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO7S/c1-3-31-24(27)23-17(2)32-22-15-14-18(16-21(22)23)26(25(28)33-19-10-6-4-7-11-19)34(29,30)20-12-8-5-9-13-20/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZQNBOZXHVIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzofuran intermediate with a sulfonyl chloride derivative in the presence of a base, such as triethylamine.
Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among benzofuran-3-carboxylate derivatives include:
Physicochemical Properties
- Hydrogen-Bonding Capacity: The target compound’s phenoxycarbonyl-sulfonamido group increases hydrogen-bond acceptors (likely >6) compared to analogues with nitrobenzyloxy (6 acceptors) or simple sulfonamido groups . The methoxyethyl ester in and enhances polarity (polar surface area >94.5 Ų), whereas the ethyl ester in the target compound may prioritize lipophilicity.
- Synthetic Complexity: The sulfonamido linkage in the target compound requires multi-step synthesis, including sulfonylation and phenoxycarbonyl coupling, whereas nitrobenzoyloxy derivatives are synthesized via simpler esterification .
Biological Activity
Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate is a benzofuran derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, structure-activity relationships (SAR), and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzofuran core : A fused benzene and furan ring that is known for various biological activities.
- Sulfonamide moiety : Imparts significant pharmacological properties.
- Phenoxycarbonyl group : Enhances solubility and bioavailability.
Its molecular formula is , with a molecular weight of 396.44 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including our compound of interest. The following table summarizes key findings on its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|
| K562 (Leukemia) | 5.0 | 56.84 |
| A549 (Lung Cancer) | 16.4 | 40.87 |
| HCT116 (Colon Cancer) | 1.136 | 72.14 |
| U251 (CNS Cancer) | 10.0 | 58.02 |
The compound demonstrated significant cytotoxicity, particularly against leukemia and colon cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism through which Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate exerts its effects involves:
- Inhibition of key signaling pathways : Research indicates that the compound inhibits the AKT signaling pathway, crucial for cancer cell survival and proliferation .
- Induction of apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is highly dependent on their structural components. Key findings from SAR studies include:
- The presence of the N-phenethyl carboxamide significantly enhances antiproliferative activity.
- Substituents at specific positions on the benzofuran ring can dramatically alter activity; for example, halogen substitutions have been shown to increase cytotoxicity without affecting normal cells .
Case Studies
- In Vivo Efficacy : In a murine model of lung cancer, treatment with Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate resulted in a marked reduction in tumor size without significant toxicity to normal tissues .
- Combination Therapy : Preliminary studies suggest that combining this compound with established chemotherapeutics may enhance overall efficacy and reduce resistance observed with monotherapy approaches .
Q & A
Basic: What are the key synthetic steps for preparing Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate?
The synthesis involves multi-step organic reactions:
Benzofuran core formation : Cyclization of precursors (e.g., substituted phenols or ketones) under acidic or basic conditions .
Sulfonamide introduction : Reaction with benzenesulfonyl chloride derivatives under anhydrous conditions, often using bases like pyridine or triethylamine to scavenge HCl .
Phenoxycarbonyl group attachment : Coupling with phenoxycarbonyl chloride via nucleophilic acyl substitution .
Esterification : Final step using ethanol and acid catalysts (e.g., H₂SO₄) to form the ethyl ester .
Key considerations: Monitor reaction intermediates via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .
Advanced: How to optimize reaction conditions for introducing the sulfonamide group while minimizing side reactions?
- Temperature control : Perform sulfonylation at 0–5°C to reduce hydrolysis of sulfonyl chloride .
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to avoid competing nucleophiles .
- Stoichiometry : Employ a 10–20% excess of benzenesulfonyl chloride to ensure complete conversion, followed by quenching with ice-water to isolate the product .
- Side-reaction mitigation : Add molecular sieves to absorb moisture and prevent sulfonic acid formation .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirm substitution patterns (¹H/¹³C NMR) and assess purity. The benzofuran C-3 ester carbonyl typically appears at ~165–170 ppm in ¹³C NMR .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?
- Overlapping signals in NMR : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, sulfonamide NH protons may exchange with D₂O, aiding identification .
- X-ray crystallography : Refine crystal structures using SHELXL to resolve ambiguities in bond lengths/angles (e.g., confirming the sulfonamide group’s geometry) .
- Case study : In benzofuran derivatives, discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Compare DFT-optimized geometries with crystallographic data .
Basic: What are the primary research applications of this compound?
- Medicinal chemistry : Acts as a protease inhibitor scaffold due to its sulfonamide and ester groups, which mimic transition-state analogs .
- Materials science : The benzofuran core’s π-conjugation enables applications in organic electronics (e.g., OLEDs) .
- Biological probes : Fluorescent tagging via ester hydrolysis to carboxylic acid derivatives .
Advanced: How to design structure-activity relationship (SAR) studies using crystallographic data?
- Co-crystallization : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to map binding interactions. Use Mercury software to analyze hydrogen bonds and hydrophobic contacts .
- Substituent variation : Synthesize analogs with modified phenoxycarbonyl groups (e.g., nitro, methoxy) and compare binding affinities via ITC or SPR .
- Data analysis : Overlay crystal structures in Mercury to identify critical pharmacophoric features (e.g., sulfonamide oxygen’s role in H-bonding) .
Basic: How to assess purity and stability under storage conditions?
- Stability testing : Store at –20°C in amber vials under argon. Monitor degradation via HPLC over 6 months; ester hydrolysis is the primary degradation pathway .
- Purity criteria : ≥95% by HPLC, with no single impurity >1% .
Advanced: What strategies address low yields in the final esterification step?
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate esterification via nucleophilic catalysis .
- Solvent-free conditions : Employ microwave-assisted synthesis at 80–100°C to enhance reaction efficiency .
- Workup modifications : Extract the product with ethyl acetate and wash with brine to remove unreacted ethanol .
Basic: How to confirm the absence of polymorphic forms in crystallographic studies?
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
- Thermal analysis : Perform DSC to detect melting point variations indicative of polymorphs .
Advanced: How to handle anisotropic displacement parameters (ADPs) in crystallographic refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
